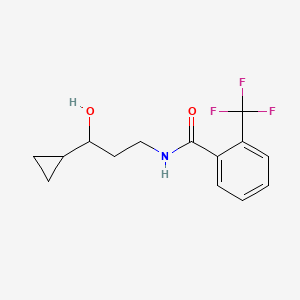

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide

Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the benzamide core and a 3-cyclopropyl-3-hydroxypropyl side chain. The cyclopropyl group and hydroxyl moiety in the side chain may influence solubility, hydrogen-bonding capacity, and receptor interactions, distinguishing it from simpler alkyl or aromatic substituents in related compounds .

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c15-14(16,17)11-4-2-1-3-10(11)13(20)18-8-7-12(19)9-5-6-9/h1-4,9,12,19H,5-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQJXFQXQRJPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Hydroxypropyl Chain Addition: The hydroxypropyl chain can be added through nucleophilic substitution reactions, where an appropriate halide precursor reacts with a hydroxypropyl nucleophile.

Benzamide Formation: The final step involves the coupling of the hydroxypropyl intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives, typically using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

The compound exhibits various biological activities attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and receptor binding affinity. The cyclopropyl and hydroxypropyl moieties may facilitate interactions with enzymes or receptors, influencing their activity.

Key Biological Activities

-

Antimicrobial Activity :

- Preliminary studies indicate that N-(3-cyclopropyl-3-hydroxypropyl)-3-(trifluoromethyl)benzamide demonstrates antimicrobial properties against certain bacterial strains.

- Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics.

-

Anticancer Potential :

- Research indicates that this compound may induce apoptosis in various cancer cell lines through the activation of caspase pathways.

- It shows promise in inhibiting tumor cell proliferation.

-

Anti-inflammatory Effects :

- Emerging evidence suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against select bacterial strains | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of N-(3-cyclopropyl-3-hydroxypropyl)-3-(trifluoromethyl)benzamide against multidrug-resistant E. coli and Proteus spp. The MIC values ranged from 1.25 to 5 mg/mL, indicating strong antibacterial activity compared to conventional treatments.

Case Study 2: Anticancer Activity

Research focusing on the anticancer potential revealed that the compound induced apoptosis in various cancer cell lines. The mechanism appeared to involve the activation of caspase pathways, leading to programmed cell death.

Future Directions for Research

Given the promising preliminary data surrounding this compound, future research should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and long-term effects.

- Mechanistic Studies : Investigating specific receptor interactions and pathways involved in its biological activities.

- Clinical Trials : Exploring therapeutic applications in mood disorders and other relevant conditions.

Mechanism of Action

The mechanism by which N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxypropyl chain may facilitate hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations :

- The cyclopropyl-hydroxypropyl side chain introduces both rigidity (via cyclopropane) and polarity (via hydroxyl), contrasting with flutolanil’s isopropoxy group (hydrophobic) or cyprofuram’s tetrahydrofuranone (hydrogen-bond acceptor) .

Activity Trends :

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely increases aqueous solubility compared to flutolanil (isopropoxy) but reduces it relative to aminopropyl analogs ().

- Stability : Cyclopropane rings are prone to ring-opening under acidic conditions, which may limit the target compound’s environmental persistence compared to II.13.0’s difluoro-ketone group .

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and observed effects in various studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : C₁₄H₁₆F₃NO₂

- Molecular Weight : 287.28 g/mol

- CAS Number : 1396807-29-6

The trifluoromethyl group in the compound is known to enhance metabolic stability and improve binding affinity to biological targets, which is crucial for its potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropyl Intermediate : Cyclopropanation reactions using diazo compounds and transition metal catalysts.

- Hydroxypropyl Chain Addition : Nucleophilic substitution reactions with appropriate halide precursors.

- Benzamide Formation : Amide coupling with 2-(trifluoromethyl)benzoic acid using coupling reagents like EDCI and HOBt.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances hydrophobic interactions, while the hydroxypropyl chain facilitates hydrogen bonding, potentially modulating the activity of target proteins. This mechanism may lead to various biological effects, including anti-inflammatory and analgesic properties .

Biological Activity and Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Analgesic Effects : Animal models showed significant pain relief comparable to standard analgesics, indicating its potential as a pain management agent .

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Analgesic | Pain relief in animal models |

Comparison with Similar Compounds

This compound exhibits unique properties compared to similar compounds:

- N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzamide : Lacks the trifluoromethyl group, resulting in lower binding affinity and different biological activity.

- N-(3-cyclopropyl-3-hydroxypropyl)-2-chlorobenzamide : The presence of chlorine alters reactivity and interaction profiles with biological targets.

Q & A

Q. What are the recommended synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-(trifluoromethyl)benzoic acid derivatives with cyclopropane-containing amines. A common approach uses coupling reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile with N-methylimidazole as a base. Optimization includes adjusting stoichiometry, solvent polarity, and temperature (e.g., 50–60°C for 12–24 hours) to improve yields . Purity can be verified via HPLC with trifluoroacetic acid-modified mobile phases .

Q. How can the compound’s structural integrity be validated post-synthesis?

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., receptor binding studies for trifluoromethyl benzamides ):

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinases, cytochrome P450 isoforms) with IC determination.

- Cellular Uptake : Radiolabel the compound or employ LC-MS/MS to quantify intracellular concentrations.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and its analogs be resolved?

- Methodological Answer : Contradictions often arise from trifluoromethyl group positioning or cyclopropane ring strain. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with chloro or bromo groups ).

- Molecular Dynamics Simulations : Compare binding affinities using docking software (e.g., AutoDock Vina) to identify steric/electronic mismatches.

- Crystallographic Overlays : Superimpose X-ray structures with target proteins (e.g., kinases) to assess binding pocket compatibility .

Q. What experimental designs are recommended for studying metabolic stability in preclinical models?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS.

- CYP450 Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

- In Vivo Pharmacokinetics : Administer intravenously/orally to rodents, with serial blood sampling for AUC and half-life calculations. Include cyclopropane ring oxidation as a key metabolic endpoint .

Q. How can crystallographic twinning or poor diffraction quality be addressed during structural analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.